

Application Notes and Protocols for MethADP triammonium in vivo Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MethADP triammonium

Cat. No.: B15602495

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Introduction

2-Methylthioadenosine 5'-diphosphate (MethADP or 2-MeSADP) triammonium salt is a potent and stable analog of adenosine diphosphate (ADP). It is a high-affinity agonist for the P2Y1 and P2Y12 purinergic receptors expressed on the surface of platelets.^[1] Unlike endogenous ADP, which is rapidly degraded by ectonucleotidases, MethADP exhibits enhanced stability, making it an ideal tool for inducing consistent and reproducible platelet activation and aggregation in experimental thrombosis models.^[1] These characteristics allow for the precise investigation of thrombotic mechanisms and the evaluation of novel antithrombotic therapies in in vivo mouse models.

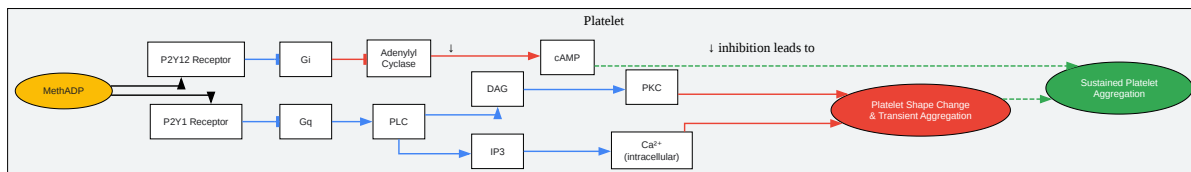
Mechanism of Action

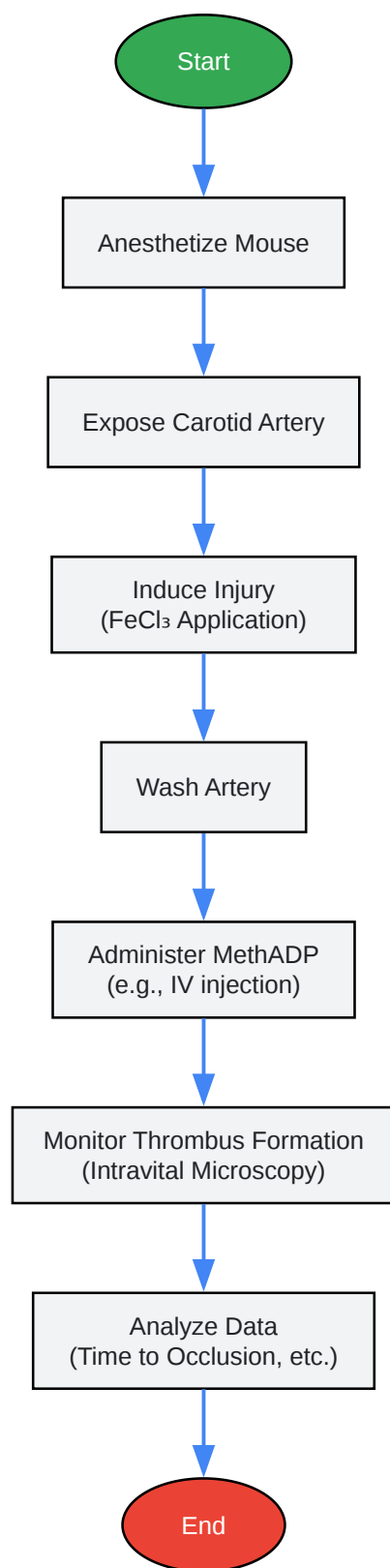
MethADP mediates platelet activation and aggregation through the simultaneous stimulation of two G-protein coupled receptors:

- P2Y1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium concentration (Ca²⁺), which initiates platelet shape change and transient aggregation.^[1]
- P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This action potentiates and sustains platelet aggregation.^[1]

The dual activation of P2Y1 and P2Y12 receptors by MethADP results in a robust and irreversible platelet aggregation response, closely mimicking the physiological process of thrombus formation.[1]

Signaling Pathway of MethADP-Induced Platelet Activation





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References

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